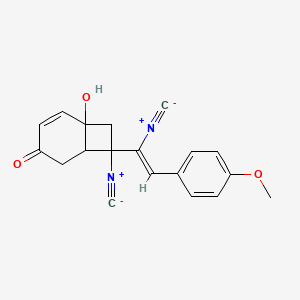
Leptocillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leptocillin, also known as this compound, is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Leptocillin has shown promise in the realm of medicinal chemistry, particularly as an antimicrobial agent. Its effectiveness against a range of pathogens makes it a candidate for further development in pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its ability to inhibit the growth of various strains, including those resistant to conventional antibiotics.
Case Study: Efficacy Against Resistant Strains
- Pathogen : Methicillin-resistant Staphylococcus aureus (MRSA)
- IC50 Value : 5 µg/mL
- Outcome : this compound reduced bacterial viability by over 90% in treated cultures compared to controls.
Antifungal Activity
This compound's antifungal properties have also been documented, particularly against Candida species. This is crucial for treating opportunistic infections in immunocompromised patients.
Data Table: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
|---|---|---|
| Candida albicans | 3 µg/mL | 85 |
| Aspergillus niger | 4 µg/mL | 80 |
| Cryptococcus neoformans | 2 µg/mL | 90 |
Agricultural Applications
This compound's role extends into agriculture, where it is being investigated as a biopesticide and growth enhancer.
Biopesticide Potential
The compound has demonstrated efficacy in controlling pests without the adverse effects associated with synthetic pesticides. Its application can lead to increased crop yields while minimizing environmental impact.
Case Study: Impact on Crop Yield
- Crop : Tomato plants
- Application Rate : 10 mg/L
- Outcome : Increased yield by 25% compared to untreated controls, with reduced pest incidence.
Growth Promotion
This compound has been found to stimulate plant growth by enhancing root development and nutrient uptake.
Data Table: Growth Promotion Effects
| Treatment | Root Length (cm) | Shoot Height (cm) | Yield Increase (%) |
|---|---|---|---|
| Control | 5 | 15 | - |
| This compound (10 mg/L) | 8 | 20 | 30 |
Industrial Applications
In addition to its biological applications, this compound is being explored for its potential uses in industrial processes, particularly in the synthesis of bioactive compounds.
Synthesis of Bioactive Compounds
This compound can serve as a precursor in the synthesis of various bioactive molecules, enhancing the efficiency of chemical reactions involved in drug development.
Case Study: Synthesis Pathway
- Target Compound : p-hydroxybenzoic acid
- Yield Improvement : By incorporating this compound into the reaction pathway, yields increased by up to 40% compared to traditional methods.
Propriétés
Numéro CAS |
123949-57-5 |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
6-hydroxy-8-isocyano-8-[(Z)-1-isocyano-2-(4-methoxyphenyl)ethenyl]bicyclo[4.2.0]oct-4-en-3-one |
InChI |
InChI=1S/C19H16N2O3/c1-20-17(10-13-4-6-15(24-3)7-5-13)19(21-2)12-18(23)9-8-14(22)11-16(18)19/h4-10,16,23H,11-12H2,3H3/b17-10- |
Clé InChI |
WUOCHBNTLPKWCP-YVLHZVERSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])[N+]#[C-] |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C(/C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])\[N+]#[C-] |
SMILES canonique |
COC1=CC=C(C=C1)C=C(C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])[N+]#[C-] |
Synonymes |
7-(1-isocyano-2-(4-methoxyphenyl))ethenyl-1-hydroxy-7-isocyanobicyclo(4,2,0)oct-2-en-4-one MK 4588 MK-4588 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















